molecular formula C26H35N3O2 B2443408 4-(tert-butyl)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide CAS No. 922088-81-1

4-(tert-butyl)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide

Cat. No. B2443408
CAS RN: 922088-81-1
M. Wt: 421.585
InChI Key: ORZIDZYRXWRFKS-UHFFFAOYSA-N
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Description

4-(tert-butyl)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Scientific Research Applications

Synthesis and Properties of Polyamides

Polyamides synthesized from 4-tert-butylcatechol derivatives exhibit useful levels of thermal stability, solubility in polar solvents, and the ability to form transparent, flexible films. These materials have glass transition temperatures mostly over 200°C and 10% weight loss temperatures exceeding 480°C, suggesting their potential in high-performance applications (Hsiao et al., 2000).

Renin Inhibitors for Therapeutic Applications

Benzimidazole derivatives designed as renin inhibitors have shown significant potential in therapeutic applications. Optimization efforts have led to compounds with improved pharmacokinetic profiles, demonstrating the importance of structural modification in enhancing drug efficacy and bioavailability (Tokuhara et al., 2018).

Structural Characterization of Benzamide Molecules

The structural analysis of benzamide derivatives reveals their conformational properties and intermolecular interactions, highlighting the diverse potential of these compounds in the development of new materials and therapeutic agents. Intramolecular hydrogen bonding and specific conformational arrangements contribute to their chemical behavior and stability (Pang et al., 2006).

Proton Transfer and Acid-Base Interactions

The study of proton transfer from tetra(4-nitro-5-tert-butyl)phthalocyanine to nitrogen-containing bases like morpholine offers insights into acid-base interactions at the molecular level, which can inform the design of pH-sensitive materials and sensors (Petrov et al., 2013).

Catalytic and Antiproliferative Activities

Dioxidomolybdenum(VI) complexes with tetradentate ligands derived from morpholine show promising catalytic activities in oxygen atom transfer reactions and potential in oxidation processes. These findings open avenues for applications in catalysis and as antiproliferative agents (Maurya et al., 2016).

properties

IUPAC Name

4-tert-butyl-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N3O2/c1-26(2,3)22-8-5-19(6-9-22)25(30)27-18-24(29-13-15-31-16-14-29)20-7-10-23-21(17-20)11-12-28(23)4/h5-10,17,24H,11-16,18H2,1-4H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORZIDZYRXWRFKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(tert-butyl)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide

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